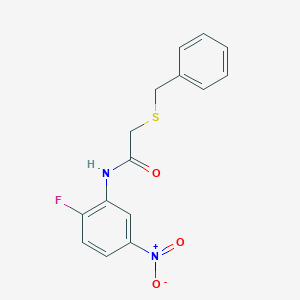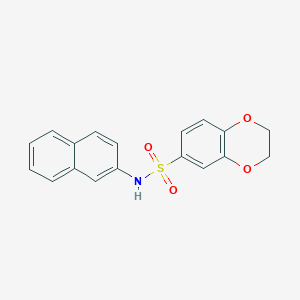
N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). This method could be adapted for synthesizing the specific compound , suggesting that such a reaction pathway might be viable.
Molecular Structure Analysis
Molecular structure and vibrational frequencies can be calculated and analyzed using Density Functional Theory (DFT). The crystal structure analysis often reveals the geometry and electron distribution within the molecule, providing insights into its reactivity and properties. For instance, the sulfonamide compound mentioned earlier crystallizes in the triclinic system, with detailed bond angles and lengths that can be used to infer the structural characteristics of similar compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, influenced by their molecular structure. Their reactivity can be studied through mechanisms such as hyperconjugative interactions and charge delocalization. Natural bond orbital (NBO) analysis, along with frontier molecular orbital studies, help in understanding these aspects. For example, the analysis of atomic charges and molecular electrostatic potential provides valuable information about the compound's reactivity (Sarojini et al., 2012).
Wirkmechanismus
WAY-620521 exerts its effects by inhibiting key enzymes involved in phospholipid biosynthesis. The molecular targets include enzymes like phosphatidylinositol synthase and phosphatidylserine synthase. By inhibiting these enzymes, WAY-620521 disrupts the production of essential phospholipids, affecting cell membrane integrity and function .
Biochemische Analyse
Biochemical Properties
WAY-620521 plays a significant role in biochemical reactions, particularly in the inhibition of phospholipid biosynthesis in animal cells
Cellular Effects
The cellular effects of WAY-620521 are primarily related to its inhibition of phospholipid biosynthesis . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking in the literature.
Molecular Mechanism
The molecular mechanism of action of WAY-620521 involves its interaction with the biochemical pathways responsible for phospholipid biosynthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620521 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of WAY-620521 is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, amines, and sulfur-containing compounds.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as hydroxyl, nitro, and sulfonyl groups. These modifications are achieved through reactions like nitration, sulfonation, and reduction.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of WAY-620521 follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-620521 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
WAY-620521 is widely used in scientific research due to its ability to inhibit phospholipid biosynthesis. Its applications include:
Chemistry: Used as a tool compound in the study of lipid metabolism and enzyme inhibition.
Biology: Helps in understanding the role of phospholipids in cell membrane structure and function.
Medicine: Potential applications in the development of drugs targeting lipid-related diseases.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WAY-123456: Another inhibitor of phospholipid biosynthesis with a different core structure.
ABC-789012: A compound with similar bioactivity but different molecular targets.
XYZ-345678: Known for its role in lipid metabolism but with a distinct mechanism of action.
Uniqueness
WAY-620521 is unique due to its specific inhibition of phosphatidylinositol and phosphatidylserine synthases. This targeted action makes it a valuable tool in the study of lipid biosynthesis and its related pathways .
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-24(21,16-7-8-17-18(12-16)23-10-9-22-17)19-15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISXEFABJZMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

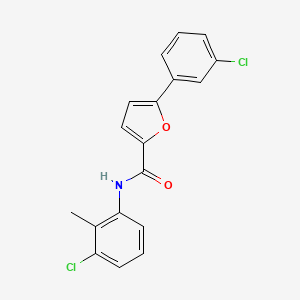
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

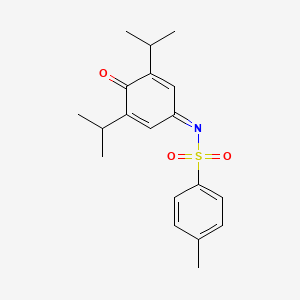
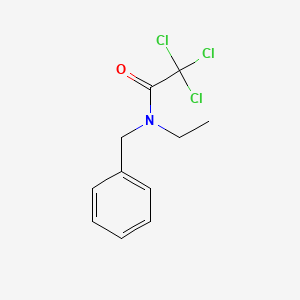
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

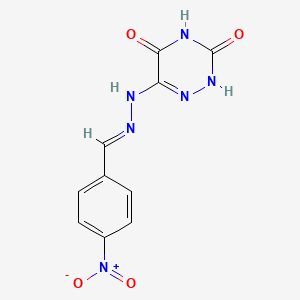
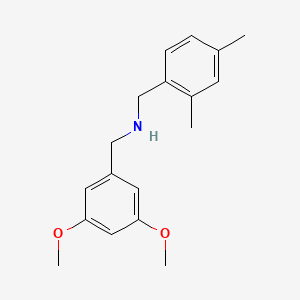

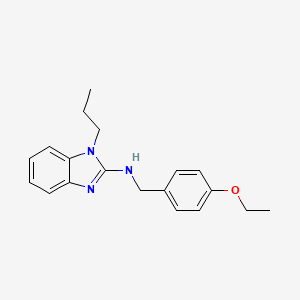
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
